((1R)-2-Oxo-1,2-diphenylethyl) acetate
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Overview
Description
((1R)-2-Oxo-1,2-diphenylethyl) acetate is an organic compound with a complex structure that includes a chiral center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1R)-2-Oxo-1,2-diphenylethyl) acetate typically involves the esterification of (1R)-2-Oxo-1,2-diphenylethanol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Dichloromethane or toluene
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
((1R)-2-Oxo-1,2-diphenylethyl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in methanol or ethanol.
Major Products
Oxidation: Formation of (1R)-2-Oxo-1,2-diphenylacetic acid.
Reduction: Formation of (1R)-2-Hydroxy-1,2-diphenylethanol.
Substitution: Formation of (1R)-2-Oxo-1,2-diphenylethyl ethers or esters.
Scientific Research Applications
((1R)-2-Oxo-1,2-diphenylethyl) acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ((1R)-2-Oxo-1,2-diphenylethyl) acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1R)-2-Oxo-1,2-diphenylethanol
- (1R)-2-Hydroxy-1,2-diphenylethyl acetate
- (1R)-2-Oxo-1,2-diphenylacetic acid
Uniqueness
((1R)-2-Oxo-1,2-diphenylethyl) acetate is unique due to its specific chiral center and the presence of both ketone and acetate functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
84275-45-6 |
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Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
[(1R)-2-oxo-1,2-diphenylethyl] acetate |
InChI |
InChI=1S/C16H14O3/c1-12(17)19-16(14-10-6-3-7-11-14)15(18)13-8-4-2-5-9-13/h2-11,16H,1H3/t16-/m1/s1 |
InChI Key |
QRWAIZJYJNLOPG-MRXNPFEDSA-N |
Isomeric SMILES |
CC(=O)O[C@H](C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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